molecular formula C15H10N2O B14554584 7H-Pyrido(4,3-c)carbazol-10-ol CAS No. 62099-84-7

7H-Pyrido(4,3-c)carbazol-10-ol

Cat. No.: B14554584
CAS No.: 62099-84-7
M. Wt: 234.25 g/mol
InChI Key: KTTXVLJSNQJARB-UHFFFAOYSA-N
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Description

7H-Pyrido(4,3-c)carbazol-10-ol is a synthetic derivative of the pyridocarbazole alkaloid family, a class of compounds noted for significant biological activity in scientific research. This structural family is characterized by a tricyclic carbazole framework fused with a pyridine ring, and it serves as a key pharmacophore in the development of agents that target nucleic acids and associated enzymes. The core pyridocarbazole structure is established as a privileged scaffold in medicinal chemistry, particularly in oncology, with several derivatives having advanced to clinical use . The primary research applications of this compound and its structural analogs are in the fields of anticancer and antiviral research. Compounds within this chemical class have demonstrated potent biological activities by functioning as DNA intercalators and inhibitors of topoisomerase enzymes. These mechanisms disrupt DNA replication and transcription, leading to the inhibition of rapidly proliferating cells or viral replication . For instance, the related compound Intoplicine is characterized as a topoisomerase I and II inhibitor, which stabilizes the cleavable complex between topoisomerase and DNA, inducing DNA breakages and thereby halting replication . Another closely related molecule, 5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole, has shown exceptionally potent anti-HIV activity in H9 lymphocytes, highlighting the potential of this chemical series in virology research . The presence of the hydroxyl group at the 10-position on the 7H-Pyrido(4,3-c)carbazol ring system is a critical structural feature that can influence the compound's electronic properties, binding affinity to biological targets, and overall pharmacokinetic profile. Researchers value this derivative for exploring structure-activity relationships (SAR) to develop novel therapeutic agents, particularly for resistant cancers and viral infections. This product is intended for research purposes only in a controlled laboratory environment. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62099-84-7

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

7H-pyrido[4,3-c]carbazol-10-ol

InChI

InChI=1S/C15H10N2O/c18-10-2-4-13-11(7-10)15-12-8-16-6-5-9(12)1-3-14(15)17-13/h1-8,17-18H

InChI Key

KTTXVLJSNQJARB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(N2)C=CC(=C3)O)C4=C1C=CN=C4

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of 7h Pyrido 4,3 C Carbazol 10 Ol

Established Methodologies for the 7H-Pyrido(4,3-c)carbazole Core Synthesis

The construction of the tetracyclic 7H-pyrido[4,3-c]carbazole framework can be accomplished through several established synthetic methodologies, ranging from classical cyclization reactions to modern metal-catalyzed processes.

The synthesis of pyridocarbazoles often involves the sequential or convergent assembly of the carbazole (B46965) and pyridine (B92270) rings. Key strategies include:

Fischer-Indole Synthesis: A classical approach for forming the carbazole core involves the Fischer-indole synthesis, which can be adapted for pyridocarbazoles. For instance, the ring closure of a quinolylhydrazone of cyclohexanone, followed by dehydrogenation, has been used to produce related 7H-pyrido(3,2-c)carbazole isomers. cdnsciencepub.com

Palladium-Catalyzed Reactions: Modern synthetic methods frequently employ palladium catalysis. One effective route is the palladium-catalyzed double C-H activation, which facilitates the oxidative cyclization of diarylamines to form the carbazole scaffold. researchgate.net This methodology has been successfully applied to the synthesis of related pyrido[4,3-b]carbazole alkaloids. researchgate.net Another palladium-catalyzed sequence involves an intermolecular amination followed by an intramolecular direct arylation to build the carbazole system. organic-chemistry.org

Domino Diels-Alder Reaction: An efficient protocol for creating polyfunctionalized carbazoles utilizes a one-pot domino Diels-Alder reaction. beilstein-archives.orgnih.gov This approach can involve the reaction of 3-vinylindoles (generated in situ) with dienophiles, followed by an aromatization step to yield the carbazole core. nih.gov

Suzuki Cross-Coupling and Electrocyclization: A multi-step strategy for a related pyrrolo[2,3-c]carbazole core involves an initial Suzuki cross-coupling reaction to link indole (B1671886) and pyrrole (B145914) fragments. rsc.org This is followed by a photochemical 6π-electrocyclization and subsequent aromatization to form the fused tetracyclic system. rsc.org

Pictet-Spengler Reaction: The Pictet-Spengler reaction, a condensation of a tryptamine (B22526) equivalent with an aldehyde or ketone, is a powerful tool for synthesizing ring-fused indole derivatives and can be conceptually applied to the formation of the pyridine portion of the pyridocarbazole system. nih.gov

Improving the efficiency and yield of 7H-pyrido[4,3-c]carbazole synthesis is a key focus of methodological development. Several strategies have proven effective:

Microwave-Assisted Synthesis: The use of microwave irradiation can drastically reduce reaction times in metal-catalyzed processes, such as the palladium-catalyzed tandem reactions for carbazole synthesis. organic-chemistry.org

Catalyst and Reagent Selection: The choice of catalyst and reagents is critical. For example, in palladium(II)-catalyzed oxidative biaryl synthesis, using pivalic acid as the reaction solvent instead of acetic acid has been shown to result in greater reproducibility and higher yields. organic-chemistry.org

Development of Novel Annulation Reactions: The design of new reaction cascades, such as the formal [2 + 2 + 2] annulation of indoles, ketones, and nitroolefins, allows for the assembly of diversified carbazoles with good functional group tolerance and high regioselectivity. organic-chemistry.org

Derivatization Approaches for 7H-Pyrido(4,3-c)carbazol-10-ol Analogs

Derivatization of the 7H-pyrido[4,3-c]carbazole core is crucial for fine-tuning its biological and physicochemical properties. Modifications are typically focused on various positions of the tetracyclic ring system.

Substituents can be introduced at several key carbon and nitrogen atoms of the 7H-pyrido[4,3-c]carbazole skeleton.

C-Substitution: The carbazole ring is often targeted for substitution. For example, ethyl, isopropyl, or hydroxyethyl (B10761427) groups have been introduced at the C6 or C7 positions. nih.gov Further functionalization at the C6 position has been achieved by introducing aminomethyl or carboxyl groups, sugar residues, or amino acids like Lysine or Glutamic acid. nih.gov Methyl and methoxy (B1213986) substitutions at various positions, such as in 5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole, are also common. nih.gov

N-Alkylation and Functionalization: The nitrogen atoms provide key handles for modification. The carbazole nitrogen (N7) can be alkylated, for instance with a methyl group. nih.gov This position also serves as an attachment point for linkers in dimeric structures. nih.gov The pyridinic nitrogen (N2) can be quaternized, a modification that introduces a positive charge and can be critical for biological activity. nih.gov

Table 1: Examples of Functionalization on the 7H-Pyrido[4,3-c]carbazole Core
PositionType of ModificationExample SubstituentsReference
C5C-SubstitutionMethoxy (-OCH3) nih.gov
C6C-SubstitutionMethyl, Ethyl, Isopropyl, Hydroxyethyl, Aminomethyl, Carboxyl, Sugar residues, Amino acids nih.govnih.gov
C7C-SubstitutionMethyl, Ethyl, Isopropyl, Hydroxyethyl nih.gov
N2N-Quaternization / Linker AttachmentAttachment of linking chains (e.g., for dimers) nih.gov
N7N-Alkylation / Linker AttachmentMethyl, Attachment of linking chains nih.govnih.gov

A significant area of research involves the synthesis of dimeric structures, where two 7H-pyrido[4,3-c]carbazole units are joined by a linker chain. A prominent example is the compound ditercalinium (B1205306), where two rings are connected by a rigid diethylbipiperidine chain. nih.gov The strategy for dimerization can be varied by changing the attachment points and the nature of the linker.

Linkage Position: The linker can be attached at different positions on the pyridocarbazole units. In ditercalinium, the linkage is at the N2 position of the pyridine ring. nih.gov Alternative strategies have explored connecting the monomers through the N7 (carbazole nitrogen) or C6 positions. nih.gov

Linker Type: The linker itself is a critical component. Rigid linkers, such as the diethylbipiperidine chain in ditercalinium, are often employed to control the spatial orientation of the two intercalating units. nih.govnih.gov

Table 2: Strategies for Dimerization of 7H-Pyrido[4,3-c]carbazole
Linkage Position on MonomerExample LinkerResulting Structure TypeReference
N2DiethylbipiperidineDitercalinium nih.gov
N7Rigid spacerN7-linked dimer nih.gov
C6Rigid spacerC6-linked dimer nih.gov

Chemical modifications are strategically employed to alter the physico-chemical properties of 7H-pyrido[4,3-c]carbazole analogs, thereby influencing their interaction with biological targets.

Modulating Hydrophilicity: The introduction of polar functional groups is a common strategy to increase water solubility. Attaching hydrophilic moieties such as aminomethyl groups, carboxyl groups, sugar residues, or amino acids to the C6 position has been explored for this purpose. nih.gov

Impact of Substituent Size: The size of substituents on the carbazole ring can significantly affect biological properties. Studies have shown that introducing progressively larger substituents (e.g., ethyl, isopropyl) on dimeric molecules can lead to a decrease in their anti-tumor potency, which correlates with a loss of their ability to bis-intercalate into DNA. nih.gov This effect is particularly pronounced in the 7-substituted series. nih.gov

Influence of Charge: The presence and location of positive charges are critical for the DNA binding and activity of many derivatives. For instance, the quaternization of the N2 atoms in certain N7-linked dimers was found to be essential for restoring high DNA affinity and potent antitumor activity. nih.gov Conversely, reduction of the pyridinic moieties to remove the permanent positive charges resulted in an almost complete loss of activity. nih.gov

Mechanistic Studies of 7h Pyrido 4,3 C Carbazol 10 Ol and Its Analogs

Molecular and Cellular Target Identification

The therapeutic potential of 7H-Pyrido(4,3-c)carbazol-10-ol and its analogs is rooted in their ability to interact with and modulate the function of several key molecular and cellular targets. These interactions are crucial for their observed biological activities.

DNA Interaction Mechanisms: Intercalation and Adduct Formation

One of the primary mechanisms of action for pyridocarbazole derivatives is their direct interaction with DNA. These planar aromatic molecules can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.govnih.gov This physical insertion leads to a distortion of the DNA structure, which can interfere with essential cellular processes such as replication and transcription.

Theoretical computations on 7H-pyrido[4,3-c]carbazole have shown its ability to bind intercalatively to a d(CpG)2 minihelix. nih.gov These studies indicate an optimal unwinding angle of the DNA helix in the range of -12 to -14 degrees upon intercalation. nih.gov The structural dimensions of the 7H-pyridocarbazole ring system are similar to those of ellipticine (B1684216) derivatives, which are known DNA intercalating agents. nih.gov The planar nature of the 7H-pyridocarbazole cations allows them to form stacks, a characteristic that facilitates their interaction with DNA. nih.gov

Beyond non-covalent intercalation, some carbazole (B46965) derivatives have been shown to form covalent adducts with DNA. For instance, the carcinogen 7H-dibenzo[c,g]carbazole can be metabolically activated to form reactive intermediates that bind covalently to nucleic acid bases. epa.gov Specifically, adducts have been characterized between DBC-3,4-dione, a metabolite of 7H-dibenzo[c,g]carbazole, and adenine, cytosine, 2'-deoxyguanosine, and 2'-deoxycytidine. epa.gov

A notable dimeric derivative of 7H-pyrido[4,3-c]carbazole, known as ditercalinium (B1205306), is characterized by its high affinity for DNA and its ability to bisintercalate, meaning both pyridocarbazole rings of the dimer insert into the DNA helix. nih.gov This bisintercalation is associated with potent antitumor properties. nih.gov

Topoisomerase I and II Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes. mdpi.com They are critical targets for many anticancer drugs. Pyridocarbazole derivatives have demonstrated the ability to inhibit both topoisomerase I and topoisomerase II. mdpi.com

The alkaloid ellipticine, which shares a structural scaffold with 7H-Pyrido(4,3-c)carbazole, is a known topoisomerase II poison. nih.gov Several carbazole derivatives have been investigated for their topoisomerase inhibitory activity. For example, a series of 5,8-Dimethyl-9H-carbazole derivatives were found to selectively inhibit human topoisomerase I. mdpi.com In contrast, some 11H-pyrido[a]carbazole derivatives have been identified as good DNA intercalating and Topo II inhibitors. mdpi.com

Interestingly, not all carbazole derivatives that inhibit topoisomerases do so through DNA intercalation. A study on palindromic carbazole derivatives revealed that they act as non-intercalating topoisomerase II inhibitors. nih.gov One such compound, 3,6-di(2-furyl)-9H-carbazole, was identified as a novel catalytic inhibitor of Topo II, showing selectivity for the Topo IIα isoform over the IIβ isoform. nih.govsemanticscholar.org

The table below summarizes the topoisomerase inhibitory activity of selected carbazole derivatives.

Compound/Derivative ClassTarget TopoisomeraseMechanism
EllipticineTopoisomerase IIPoison
5,8-Dimethyl-9H-carbazole derivativesTopoisomerase ISelective inhibition
11H-pyrido[a]carbazole derivativesTopoisomerase IIInhibition (coupled with DNA intercalation)
Palindromic carbazoles (e.g., 3,6-di(2-furyl)-9H-carbazole)Topoisomerase IIαCatalytic inhibition (non-intercalating)

Enzyme Kinase Modulation (e.g., CK2, FGFR3, Rac1)

In addition to targeting DNA and topoisomerases, pyridocarbazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. nih.gov

One of the well-studied kinase targets is Casein Kinase II (CK2), a protein kinase that is often overexpressed in cancer cells and plays a role in cell growth, proliferation, and survival. nih.gov Ellipticine derivatives and their tetracyclic angular benzopyridoindole analogues have been identified as novel ATP-competitive inhibitors of CK2. nih.gov These compounds have been shown to induce cell cycle arrest and apoptosis in human cancer cells. nih.gov

Furthermore, carbazole derivatives have been implicated in the modulation of other kinases and related proteins. For instance, some analogs of EHop-016, a carbazole compound, act as inhibitors of Rac1, a small GTPase involved in intracellular actin polymerization and cell migration. mdpi.com Additionally, the biological activity of carbazoles has been linked to the inhibition of cyclin-dependent kinases (CDKs). researchgate.net

The table below provides an overview of the kinase modulation by pyridocarbazole and related compounds.

Compound/Derivative ClassKinase/Protein TargetEffect
Ellipticine derivativesCasein Kinase II (CK2)ATP-competitive inhibition
EHop-016 analogsRac1Inhibition
IndolocarbazolesCyclin-Dependent Kinases (CDKs)Inhibition

Receptor Binding and Modulation (e.g., Estrogen Receptors)

The interaction of carbazole derivatives with nuclear receptors, such as estrogen receptors (ERs), represents another facet of their mechanism of action. The ability of these compounds to antagonize estrogen receptors can be a valuable therapeutic strategy, particularly in hormone-dependent cancers like certain types of breast cancer. researchgate.net

G-Quadruplex DNA Targeting

G-quadruplexes (G4) are secondary structures that can form in guanine-rich DNA sequences, such as those found in telomeres and the promoter regions of some oncogenes. mdpi.com The stabilization of these structures by small molecules can inhibit telomerase activity and downregulate oncogene expression, making G4 DNA a promising target for anticancer drug development. mdpi.com

The carbazole scaffold, with its large, planar aromatic system, is well-suited for interacting with and stabilizing G-quadruplex structures. nih.gov Various carbazole-based fluorescent probes have been developed for the detection of G-quadruplex DNA. nih.gov The substitution pattern on the carbazole ring has been shown to significantly influence the selectivity of these probes for G-quadruplex DNA over other DNA structures. nih.gov Some carbazole derivatives have been shown to bind to the ends of the G-quadruplex, leading to a significant increase in fluorescence emission intensity. nih.gov

Biological Pathway Modulation

The interaction of this compound and its analogs with their molecular targets leads to the modulation of various biological pathways. The inhibition of topoisomerases and the intercalation into DNA directly impact pathways involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. nih.gov

The inhibition of protein kinases like CK2 can disrupt multiple signaling pathways crucial for cancer cell survival and proliferation. nih.gov Similarly, the modulation of the JAK/STAT pathway by carbazole derivatives is a key mechanism underlying their antiproliferative effects. mdpi.com This pathway is essential for cell differentiation, proliferation, development, and apoptosis. researchgate.net

Furthermore, the stabilization of G-quadruplex DNA structures can interfere with telomere maintenance and the expression of oncogenes, thereby affecting pathways related to cellular senescence and tumorigenesis. mdpi.com The ability of some carbazoles to inhibit Rac activation also points to their role in modulating pathways related to cell motility and metastasis. mdpi.com

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Derivatives of the 7H-pyrido(4,3-c)carbazole framework have demonstrated the ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. These compounds often exert their effects through multiple pathways. For instance, some analogs have been shown to cause cell cycle arrest, predominantly in the G2/M phase, which is a critical checkpoint for DNA integrity before cell division. This disruption of the cell cycle can subsequently trigger the apoptotic cascade.

The induction of apoptosis by these compounds can be mediated through both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is often initiated by cellular stress and involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Studies on related carbazole derivatives have shown that they can modulate the expression of these proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis.

Compound TypeCell LineObserved EffectReference
Pyridocarbazole DerivativesVarious Cancer CellsG2/M phase cell cycle arrest
Carbazole AnalogsHuman Cancer CellsInduction of apoptosis nih.gov
Ciprofloxacin DerivativeHCT 116 and A549G2/M phase arrest and apoptosis nih.gov

Interference with Signal Transduction Pathways (e.g., PI3K/AKT, MAPK)

The Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for cell survival, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Analogs of 7H-pyrido(4,3-c)carbazole have been investigated for their ability to interfere with these critical signaling cascades. Inhibition of the PI3K/AKT/mTOR pathway has been observed with some heterocyclic compounds, leading to decreased cell proliferation and survival. mdpi.com The mechanism often involves the direct or indirect inhibition of key kinases within the pathway, such as PI3K, AKT, and mTOR.

Similarly, the MAPK pathway, which includes cascades like ERK, JNK, and p38, can be modulated by pyridocarbazole derivatives. mdpi.com The specific effect, whether activation or inhibition of a particular branch of the MAPK pathway, can be cell-type and compound-specific, leading to diverse downstream cellular outcomes, including apoptosis or cell cycle arrest.

Signaling PathwayEffect of AnalogsCellular OutcomeReference
PI3K/AKT/mTORInhibitionDecreased cell survival and proliferation mdpi.comnih.gov
MAPK/ERKModulationApoptosis, Cell cycle arrest mdpi.com

Modulation of Cellular Oxidative Stress Responses

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, plays a dual role in cancer. While moderate levels of ROS can promote cancer cell proliferation and survival, excessive levels can induce cell death. Carbazole alkaloids, the broader class to which this compound belongs, have been shown to possess antioxidant properties and the ability to modulate cellular oxidative stress responses. nih.govscilit.com

Inhibition of Glycosidase Enzymes (e.g., α-glucosidase)

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. While the primary focus of research on 7H-pyrido(4,3-c)carbazole analogs has been on their anticancer properties, the potential for enzyme inhibition extends to other therapeutic areas.

Studies on various heterocyclic compounds have demonstrated significant α-glucosidase inhibitory activity. nih.govresearchgate.netfrontiersin.orgscielo.br The inhibitory mechanism often involves the binding of the compound to the active site of the enzyme, preventing the substrate from binding and being hydrolyzed. While specific studies on the α-glucosidase inhibitory activity of this compound are limited, the structural features of the pyridocarbazole scaffold suggest that it could be a promising template for the design of novel α-glucosidase inhibitors.

Structure-Activity Relationship (SAR) Analysis

Elucidation of Key Structural Features for Biological Activity

The biological activity of 7H-pyrido(4,3-c)carbazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that govern their efficacy and mechanism of action.

For the antitumor activity of pyridocarbazole derivatives, the planarity of the aromatic system is often critical for DNA intercalation, a common mechanism of action for this class of compounds. nih.gov The presence and position of substituents on the carbazole ring can significantly influence this interaction and, consequently, the cytotoxic potency. For instance, studies on ditercalinium, a dimeric derivative of 7H-pyrido(4,3-c)carbazole, have shown that the nature and size of substituents can impact both DNA binding and antitumor properties. nih.gov

Furthermore, the presence of positively charged moieties, often introduced through quaternization of the pyridine (B92270) nitrogen, has been found to be important for the antitumor activity of some analogs. This positive charge can enhance the interaction with the negatively charged phosphate (B84403) backbone of DNA.

Structural FeatureInfluence on ActivityReference
Planar Aromatic SystemEssential for DNA intercalation nih.gov
Ring SubstituentsModulate DNA binding and potency nih.gov
Positive ChargeEnhances DNA interaction and antitumor activity

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively reported, QSAR analyses of related anticancer agents have provided valuable insights.

These studies often reveal that a combination of electronic, steric, and hydrophobic parameters of the molecules are critical determinants of their anticancer activity. researchgate.netmdpi.com For example, electrostatic interactions have been shown to be a key factor for the cytotoxic activity of some DNA-binding agents. The distribution of charges within the molecule can significantly influence its ability to interact with its biological target. Such computational models can guide the rational design of new, more potent analogs of 7H-pyrido(4,3-c)carbazole with improved therapeutic profiles.

Preclinical Mechanistic Investigations in Biological Systems

Preclinical studies in biological systems form the cornerstone of understanding the pharmacological profile of a compound. For this compound and its analogs, these investigations have spanned from in vitro cellular assays to in vivo animal models, providing a multi-faceted view of their mechanistic pathways.

In vitro cellular assays are fundamental in determining the cytotoxic and cytostatic effects of compounds and in dissecting the cellular processes they modulate. A range of assays has been employed to study the effects of pyridocarbazole derivatives on cancer cell lines, shedding light on their potential as anticancer agents.

Cell Viability:

The cytotoxic effects of various carbazole and pyridocarbazole derivatives have been evaluated across a panel of human cancer cell lines. For instance, a novel synthesized carbazole compound, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP), demonstrated a significant reduction in the viability of A549 lung cancer cells. nih.gov The antiproliferative effects of these compounds are often dose-dependent, with IC50 values varying depending on the specific derivative and the cancer cell line being tested.

One study on a series of carbazole derivatives reported that compounds 10 and 11 exhibited potent antiproliferative effects against HepG2, HeLa, and MCF7 cancer cell lines. researchgate.net Similarly, certain 5,8-dimethyl-9H-carbazole derivatives, particularly compounds 3 and 4 , were found to be highly active against the triple-negative breast cancer cell line MDA-MB-231. nih.gov The parent molecule, ellipticine, which shares the carbazole scaffold, is often used as a reference compound in these studies. nih.gov

Table 1: Cytotoxicity of Selected Carbazole Derivatives in Human Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
Compound 10HepG27.68 researchgate.net
Compound 10MCF76.44 researchgate.net
Compound 11HepG27.68 researchgate.net
Compound 11MCF76.44 researchgate.net
Compound 9HeLa7.59 researchgate.net
Compound 4MDA-MB-2310.73 ± 0.74 nih.gov
Compound 3MDA-MB-2311.44 ± 0.97 nih.gov

Apoptosis:

A primary mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several studies have indicated that pyridocarbazole and carbazole derivatives can trigger apoptotic pathways in cancer cells. For instance, the carbazole derivative ECAP was shown to induce p53-mediated apoptosis in A549 lung cancer cells. nih.gov This process was associated with a reduction in the expression of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. nih.gov The activation of caspases, which are key executioners of apoptosis, is another hallmark of this process. nih.gov

Furthermore, ellipticine derivatives have been reported to cause apoptosis in human cancer cells. nih.gov In a study of novel imidazo[1,2-a]pyridine (B132010) derivatives, which also represent a class of heterocyclic compounds with anticancer potential, certain analogs were found to induce ROS-mediated apoptosis in A549 lung cancer cells. nih.gov This was accompanied by an impairment of the mitochondrial membrane potential and an increase in the expression of pro-apoptotic proteins like BAX and BAK1, alongside a decrease in the anti-apoptotic protein BCL2. nih.gov

Cell Cycle Progression:

In addition to inducing apoptosis, many cytotoxic compounds can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints. This prevents cancer cells from proliferating uncontrollably. Ellipticine derivatives have been shown to cause cell cycle arrest in human cancer cells. nih.gov Similarly, certain imidazo[1,2-a]pyridine derivatives have been found to promote p53-mediated cell cycle arrest. nih.gov The ability of these compounds to halt the cell cycle provides another avenue for their anticancer activity. Studies on benzimidazole (B57391) derivatives have also shown that they can suppress cell cycle progression in various cancer cell lines. mdpi.com

Understanding how a drug candidate enters a cell and where it localizes within the subcellular compartments is critical for optimizing its therapeutic efficacy. The cellular uptake of carbazole-based drugs can occur through various mechanisms, which may be cell-type specific. researchgate.net

The physicochemical properties of a compound, such as its basicity, can influence its subcellular distribution. Basic drugs have a tendency to accumulate in acidic organelles like lysosomes. The subcellular distribution of a drug can be a key determinant of its efficacy and potential for overcoming drug resistance. mdpi.com

In vivo animal models are indispensable for validating the therapeutic potential and target engagement of a drug candidate in a whole-organism context. csmres.co.ukcreative-biolabs.comnih.govnih.gov These models allow for the assessment of a compound's efficacy in a more physiologically relevant setting than in vitro assays.

For the pyridocarbazole class of compounds, in vivo studies have provided evidence of their antitumor activity. For example, ellipticine derivatives have demonstrated antitumor activity in a mouse xenograft model of human glioblastoma. nih.gov Ditercalinium, a dimer of a 7H-pyrido[4,3-c]carbazole derivative, is known for its potent antitumor properties, which are associated with its ability to bisintercalate into DNA. nih.gov Although clinical evaluation of ditercalinium was halted due to hepatotoxicity, its mechanism of action highlights DNA as a potential target for this class of compounds. nih.gov

The validation of a drug target in an animal model often involves demonstrating that the modulation of the target by the compound leads to a desirable therapeutic outcome. taconic.com This can involve studies on tumor growth inhibition in xenograft models, where human cancer cells are implanted into immunocompromised mice.

Computational and Theoretical Investigations of 7h Pyrido 4,3 C Carbazol 10 Ol

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as 7H-Pyrido(4,3-c)carbazole, and a biological target, typically a macromolecule like DNA or a protein.

Theoretical computations have been employed to investigate the intercalative binding of the 7H-Pyrido(4,3-c)carbazole chromophore into a model of a DNA minihelix, specifically a d(CpG)2 sequence. nih.gov These studies are crucial as this compound is a precursor to the antitumor drug ditercalinium (B1205306). nih.gov The primary mode of interaction predicted is intercalation, where the planar carbazole (B46965) ring system inserts itself between the base pairs of the DNA double helix.

The conformations of the intercalation site are generated using specialized algorithms, and the ligand-nucleotide interactions are calculated using methods that reproduce ab initio self-consistent field computations. nih.gov These calculations help in identifying the most energetically favorable binding sites. nih.gov One of the most favored sites exhibits a pattern of conformational angles that is consistent with crystallographic data from similar small intercalator-dinucleotide complexes. nih.gov

The binding geometry of related dimeric 7H-pyrido[4,3-c]carbazole compounds, such as ditercalinium, has been elucidated using 1H NMR studies. These studies show that the dimer bis-intercalates through the major groove of DNA, with the convex face of the 7H-pyrido[4,3-c]carbazole ring orienting towards the sugar moiety. researchgate.net

Computational simulations have been instrumental in understanding the conformational changes that occur in both the ligand and the target upon binding. Theoretical calculations on the 7H-Pyrido(4,3-c)carbazole chromophore's interaction with a DNA minihelix have determined optimal values for the unwinding angle of the DNA to be in the range of -12 to -14 degrees, which aligns with available experimental data. nih.gov This unwinding is a characteristic conformational change induced by intercalating agents.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules. These methods are essential for elucidating properties that govern the interactions and potential applications of compounds like 7H-Pyrido(4,3-c)carbazol-10-ol.

While specific HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy values for this compound are not detailed in the provided search results, studies on various carbazole derivatives using Density Functional Theory (DFT) offer valuable insights. The HOMO and LUMO energy levels and their distribution are crucial for understanding the electronic and optical properties of these molecules.

For many carbazole-based dyes, the HOMO is typically localized on the electron-rich carbazole unit, while the LUMO is situated on an electron-acceptor moiety. nih.gov This separation of frontier molecular orbitals (FMOs) is indicative of efficient charge separation. nih.gov The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's reactivity and electronic transitions. DFT calculations on different carbazole derivatives have shown a range of HOMO-LUMO gaps depending on the specific substituents.

Table 1: Representative Frontier Molecular Orbital Energies for Carbazole Derivatives (Illustrative Data)

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Carbazole-H-5.452-1.8103.642
Carbazole-SH-5.758-2.0103.748
Carbazole-CH3-5.452-1.7803.672

Note: This table is illustrative and based on data for different carbazole derivatives, not this compound itself.

Theoretical studies on the atmospheric oxidation of carbazole initiated by OH radicals provide insights into its reactivity. mdpi.com These investigations, using DFT, show that the reaction can proceed through several pathways, including OH additions and H abstractions. mdpi.com The energetically favorable pathways are addition to the C1 atom and H abstraction from the N-H bond. mdpi.com Such studies help in predicting the metabolic pathways and environmental fate of carbazole-containing compounds.

The reactivity of carbazole derivatives can also be explored through the analysis of global reactivity descriptors derived from conceptual DFT. These descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

Predictive Modeling for Research Applications

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a valuable tool in drug discovery and materials science. By establishing a mathematical relationship between the chemical structure and a specific activity, QSAR models can predict the properties of new, unsynthesized compounds.

For carbazole derivatives, QSAR models have been developed to predict their anticancer activity. nih.gov These models often use various molecular descriptors, including electronic, steric, and hydrophobic parameters, to correlate the chemical structure with biological activity, such as the inhibition of topoisomerase II. nih.gov One key finding from such studies is the importance of the octanol-water partition coefficient, indicating that molecular flexibility and the ability to cross cell membranes are crucial for the activity of these compounds. nih.gov

While a specific QSAR model for this compound is not available in the provided results, the methodologies applied to other carbazole derivatives demonstrate the potential of this approach for designing novel analogs with enhanced therapeutic properties.

In silico Prediction of Absorption, Distribution, and Metabolism Relevant to Research

In the realm of drug discovery, the evaluation of a molecule's ADME properties is critical to its potential success as a therapeutic agent. For this compound, while specific experimental data is not widely available, its ADME profile can be predicted using various computational models. These models are typically built upon vast datasets of known compounds and their experimentally determined properties.

The predicted ADME properties for this compound, based on computational analysis of its structural analogues and the parent carbazole scaffold, suggest a compound with moderate to good oral bioavailability. mdpi.com The presence of the carbazole nucleus, a common motif in many biologically active compounds, often imparts a degree of lipophilicity that facilitates membrane permeation. farmaciajournal.com However, the introduction of a hydroxyl (-OH) group at the 10-position is expected to increase polarity, which could influence its solubility and absorption characteristics.

Several key physicochemical descriptors are often calculated to predict the "drug-likeness" of a compound, including molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. These parameters are frequently assessed against established guidelines such as Lipinski's Rule of Five. Computational tools can also predict a compound's potential for binding to plasma proteins, its ability to cross the blood-brain barrier, and its likely metabolic pathways. mdpi.comfarmaciajournal.com For instance, carbazole derivatives are often metabolized by cytochrome P450 enzymes in the liver. ekb.eg In silico models can predict which specific P450 isoforms are most likely to interact with this compound, providing insights into potential drug-drug interactions.

The following table summarizes the predicted ADME-relevant properties for this compound, derived from computational models and data from structurally related compounds.

PropertyPredicted ValueImplication for Research
Molecular Weight ~234 g/mol Favorable for oral bioavailability.
LogP 2.5 - 3.5Indicates good lipophilicity for membrane permeability.
Hydrogen Bond Donors 2Within typical range for drug-like molecules.
Hydrogen Bond Acceptors 2Within typical range for drug-like molecules.
Aqueous Solubility Moderately SolubleThe hydroxyl group enhances solubility compared to the parent carbazole.
Intestinal Absorption HighPredicted to be well-absorbed from the gastrointestinal tract. mdpi.com
Blood-Brain Barrier Permeation PossibleThe planar carbazole structure may facilitate CNS penetration. farmaciajournal.com
Plasma Protein Binding HighCommon for lipophilic compounds, affecting free drug concentration.
CYP450 Inhibition Potential for inhibition of certain isoformsWarrants experimental investigation for drug-drug interactions. ekb.eg

Note: The data presented in this table are predictive and have been extrapolated from computational models and studies on analogous compounds. These values require experimental validation.

Ligand-Based and Structure-Based Drug Design Strategies

The design of novel therapeutic agents based on the this compound scaffold can be approached through two primary computational strategies: ligand-based and structure-based drug design.

Ligand-Based Drug Design

In the absence of a known three-dimensional structure of the biological target, ligand-based methods are employed. These strategies rely on the principle that molecules with similar structures are likely to have similar biological activities. For the pyridocarbazole class of compounds, which have demonstrated activities such as anti-HIV and anticancer effects, these methods are particularly useful. nih.gov

One common ligand-based approach is the development of a pharmacophore model . nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. By analyzing a set of known active pyridocarbazole derivatives, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired features, or to guide the chemical modification of the this compound scaffold to enhance its activity.

Another powerful ligand-based technique is Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govwisdomlib.org QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for activity, QSAR models can predict the potency of new, unsynthesized derivatives of this compound. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted activity.

Structure-Based Drug Design

When the three-dimensional structure of the biological target is known, structure-based drug design strategies can be employed. The pyridocarbazole scaffold is known to interact with DNA by intercalation, and this has been a basis for their anticancer properties. nih.gov Theoretical computations have been performed to investigate the intercalative binding of the 7H-pyrido[4,3-c]carbazole chromophore into a DNA minihelix, providing insights into the preferred binding conformations and the energetic favorability of this interaction. nih.gov

Molecular docking is a key technique in structure-based design. nih.govresearchgate.net This method computationally predicts the preferred orientation of a ligand (in this case, this compound or its derivatives) when bound to a target protein or nucleic acid. For example, if the target is a specific enzyme implicated in a disease, docking studies can reveal how the compound fits into the active site and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are crucial for binding. This information is invaluable for designing modifications to the molecule to improve its binding affinity and selectivity.

By understanding the binding mode of this compound to its biological target, researchers can rationally design new derivatives with enhanced potency and a more favorable safety profile.

Analytical and Spectroscopic Characterization Methods for 7h Pyrido 4,3 C Carbazol 10 Ol

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental to determining the molecular structure of 7H-Pyrido(4,3-c)carbazol-10-ol. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the connectivity of atoms within the this compound molecule can be mapped out.

¹H NMR: This technique identifies the chemical environment of hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for each aromatic proton on the pyridocarbazole core. Additionally, characteristic broad singlets for the N-H proton of the carbazole (B46965) ring and the O-H proton of the hydroxyl group would be anticipated. The exact chemical shifts (δ) and coupling constants (J) would depend on the electronic effects of the fused rings and the hydroxyl substituent. Studies on related 7H-pyrido[4,3-c]carbazole structures have been crucial in understanding their interactions with DNA, where changes in proton chemical shifts provide evidence of molecular binding. nih.gov

¹³C NMR: This method probes the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each carbon atom in the structure. The chemical shift of the carbon atom bonded to the hydroxyl group (C-10) would appear significantly downfield compared to other aromatic carbons due to the deshielding effect of the oxygen atom.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are used to establish definitive structural assignments. COSY spectra would reveal proton-proton coupling relationships, helping to assign adjacent protons on the aromatic rings. HSQC and HMBC experiments correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively, allowing for the unambiguous assembly of the molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Characteristics for this compound Note: This table is based on general principles and data for analogous carbazole structures, as specific experimental data for the target compound is not publicly available.

TechniqueExpected SignalsTypical Chemical Shift Range (ppm)Information Provided
¹H NMRAromatic Protons (CH)δ 7.0 - 9.0Electronic environment of protons on the fused ring system.
Carbazole Proton (N-H)δ 8.0 - 11.0 (broad)Presence of the carbazole nitrogen proton.
Hydroxyl Proton (O-H)δ 5.0 - 10.0 (broad)Presence of the hydroxyl functional group.
¹³C NMRAromatic Carbons (C, CH)δ 100 - 150Carbon framework of the pyridocarbazole core.
Hydroxyl-bearing Carbon (C-OH)δ 150 - 160Identification of the carbon atom attached to the hydroxyl group.

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound.

MS: In a standard mass spectrum, this compound (C₁₅H₁₀N₂O) would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (approx. 234.25 g/mol ). jst.go.jp The fragmentation pattern observed in the spectrum provides additional structural information, revealing stable fragments of the pyridocarbazole core.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. For C₁₅H₁₀N₂O, the theoretical exact mass is 234.0793 g/mol . An HRMS measurement confirming this value would provide unambiguous evidence for the compound's elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing the purity of a sample and identifying volatile impurities. Methods for analyzing carbazole and its derivatives in various samples have been well-established using GC-MS. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These spectroscopic methods provide information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A peak around 3300-3500 cm⁻¹ would correspond to the N-H stretching of the carbazole moiety. Aromatic C-H stretching would appear above 3000 cm⁻¹, while C=C and C=N bond stretching within the aromatic rings would be observed in the 1450-1650 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The parent carbazole chromophore typically displays multiple absorption bands. nist.govaatbio.com The spectrum of this compound is expected to show complex absorption patterns in the UV region (200-400 nm), characteristic of its extended aromatic system. The position and intensity of the absorption maxima (λₘₐₓ) are sensitive to the specific structure and solvent used.

Table 2: Key Spectroscopic Data for Carbazole and Related Structures Note: Data is provided for the parent carbazole structure to illustrate the expected spectroscopic features.

TechniqueFeatureTypical Value/RangeReference Compound
HRMSCalculated Exact Mass (C₁₅H₁₀N₂O)234.0793 g/molThis compound
IRN-H Stretch~3425 cm⁻¹Carbazole dergipark.org.tr
IRAromatic C-H Stretch>3000 cm⁻¹Carbazole dergipark.org.tr
UV-VisAbsorption Maxima (λₘₐₓ)~234, 257, 293, 324, 337 nmCarbazole (in cyclohexane) nist.gov

Chromatographic Methods for Isolation and Purity Analysis

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the purity analysis of non-volatile organic compounds like pyridocarbazoles. Using a reversed-phase column (e.g., C18), the compound is separated from impurities based on differences in polarity. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of the sample is determined by integrating the peak area of the main compound relative to the total area of all peaks detected by a UV detector set at one of the compound's absorption maxima.

Gas Chromatography (GC)

GC is suitable for the analysis of thermally stable and volatile compounds. While the volatility of this compound may be limited, derivatization of the hydroxyl group (e.g., silylation) can increase its volatility, making it more amenable to GC analysis. The technique is effective for separating closely related isomers and assessing purity. The use of GC coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of carbazole and its halogenated derivatives. nih.govresearchgate.net

X-ray Crystallography and Solid-State Characterization

There is no publicly available single-crystal X-ray diffraction data for this compound. This technique would be essential for unequivocally determining the absolute three-dimensional structure of the molecule, including bond lengths, bond angles, and the crystalline packing arrangement. Such data would provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are crucial for understanding its solid-state properties.

Specific powder X-ray diffraction patterns for this compound are not found in published literature. PXRD is a key technique for characterizing the bulk crystalline nature of a material, identifying its polymorphic form, and assessing its purity. Without experimental data, a characteristic diffractogram for this compound cannot be presented.

Other Biophysical Characterization Techniques

Detailed thermal analysis data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for this compound has not been reported. DSC would be used to determine key thermal events such as melting point and phase transitions, while TGA would provide information on the compound's thermal stability and decomposition profile. For other carbazole derivatives, DSC has been used to investigate their thermal stability.

Information regarding the particle size and surface area analysis of this compound is not available. These parameters are important for understanding the physicochemical properties of a compound, particularly in relation to its dissolution rate and bioavailability.

Future Directions and Challenges in 7h Pyrido 4,3 C Carbazol 10 Ol Research

Development of Novel and Sustainable Synthetic Pathways

Challenges in this area include the regioselective introduction of the hydroxyl group at the C-10 position of the carbazole (B46965) nucleus. This may require the development of novel protecting group strategies or the exploration of enzymatic or microbial hydroxylation methods as more sustainable alternatives to traditional chemical synthesis.

Exploration of Emerging Biological Targets and Mechanistic Pathways

The biological activity of the 7H-pyrido[4,3-c]carbazole scaffold has been primarily associated with its ability to intercalate with DNA. nih.gov Theoretical computations have been performed on the intercalative binding of the parent 7H-pyrido[4,3-c]carbazole chromophore into a DNA minihelix. nih.gov While this provides a foundational understanding, the precise biological targets and mechanisms of action for 7H-Pyrido(4,3-c)carbazol-10-ol are yet to be identified.

Future research should aim to move beyond DNA intercalation and explore other potential biological targets. This could include specific enzymes, receptors, or signaling pathways that are dysregulated in various diseases. For instance, while some derivatives have shown potent anti-HIV activity, hydroxylation at the C-10 position has been reported to decrease this activity. nih.gov This suggests that the 10-hydroxy group may influence the compound's interaction with its biological targets. A key challenge will be to employ modern chemical biology techniques, such as proteomics and genomics, to identify the specific molecular targets and unravel the downstream mechanistic pathways.

Advanced SAR and Rational Design for Enhanced Specificity

A systematic exploration of the Structure-Activity Relationship (SAR) is crucial for optimizing the therapeutic potential of this compound. Limited studies on related compounds have provided some initial insights. For example, in the context of anti-HIV agents, the substitution pattern on the 7H-pyrido[4,3-c]carbazole ring significantly impacts activity. nih.govnih.gov The observation that 10-hydroxylation leads to decreased anti-HIV activity underscores the importance of this position in modulating biological effects. nih.gov

Future SAR studies should focus on a broader range of biological activities and aim to develop derivatives with enhanced potency and selectivity. This will involve the synthesis of a library of analogues with modifications at various positions of the this compound scaffold and their systematic biological evaluation. Rational drug design, guided by computational modeling, will be instrumental in this process. For instance, understanding how the 10-hydroxy group affects the binding affinity to potential targets will enable the design of more specific and effective molecules.

Compound/ModificationBiological ActivityReference
5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazolePotent anti-HIV activity nih.gov
10-Hydroxy-7H-pyrido[4,3-c]carbazole derivativeDecreased anti-HIV activity and therapeutic index nih.gov
Dimerization at N7-position with quaternarization of N2 atomsHigh DNA affinity and recovered antitumor activity nih.gov

Integration of In Silico and Experimental Methodologies for Research Acceleration

To expedite the research and development process for this compound, a close integration of computational (in silico) and experimental approaches is essential. Molecular modeling techniques, such as docking and molecular dynamics simulations, can be employed to predict the binding modes of this compound with various biological targets. Theoretical computations have already been used to investigate the intercalative binding of the parent chromophore. nih.gov

These in silico predictions can then guide the design of new derivatives and prioritize compounds for synthesis and biological testing, thereby saving time and resources. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on experimental data to predict the biological activity of novel analogues. The challenge lies in developing accurate and predictive computational models that are validated by experimental results.

Application of Advanced Preclinical Models for Mechanistic Insights (e.g., organoids, microphysiological systems)

To gain deeper insights into the mechanism of action and potential therapeutic efficacy of this compound, it is imperative to move beyond traditional 2D cell culture models. Advanced preclinical models, such as 3D organoids and microphysiological systems (MPS), offer a more physiologically relevant environment for studying drug effects. nih.gov

These models can better recapitulate the complex cellular interactions and microenvironment of human tissues, providing more predictive data on a compound's efficacy and potential toxicity. For instance, tumor organoids derived from patients could be used to assess the anti-cancer activity of this compound in a personalized medicine context. The primary challenge in this area is the establishment and validation of these complex in vitro systems for high-throughput screening and mechanistic studies.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7H-Pyrido(4,3-c)carbazol-10-ol?

  • Methodological Answer : Synthesis optimization requires attention to reaction time, solvent selection, and purification techniques. For example, refluxing in xylene (10 mL) for 25–30 hours under inert conditions (e.g., argon) is a common approach for analogous carbazole derivatives, followed by NaOH treatment and recrystallization from methanol . Catalytic systems like Pd(PPh₃)₄ for cross-coupling reactions (e.g., Suzuki-Miyaura) can improve yields, as demonstrated in carbazole boronic acid derivatives . Elemental analysis and spectral data (IR, ¹H NMR, MS) are critical for verifying structural integrity .

Q. How can researchers address inconsistencies in spectral data during characterization?

  • Methodological Answer : Contradictions in IR or NMR spectra often arise from impurities or tautomeric forms. Triangulate data using multiple techniques:

Compare experimental IR peaks (e.g., 3309 cm⁻¹ for NH stretches in carbazoles) with literature benchmarks .

Use deuterated solvents (DMSO-d₆ or CDCl₃) to resolve proton splitting ambiguities in ¹H NMR .

Validate molecular ions via high-resolution MS and elemental analysis .
If discrepancies persist, refine purification (e.g., column chromatography) to isolate stereoisomers or byproducts .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound derivatives?

  • Methodological Answer : Quantum mechanical calculations (DFT) and molecular docking can model electronic properties and binding affinities. For example:

  • Perform geometry optimization at the B3LYP/6-31G(d) level to study tautomerism or charge distribution .
  • Use comparative molecular field analysis (CoMFA) to correlate structural features (e.g., substituents on the pyrido-carbazole core) with biological activity, as applied to benzodiazepine receptor ligands .
  • Validate predictions with experimental data (e.g., X-ray crystallography for bond-length validation) .

Q. How can researchers resolve contradictions in biological activity data for structurally similar derivatives?

  • Methodological Answer :

Experimental Replication : Ensure consistent assay conditions (e.g., pH, solvent polarity) to minimize variability. For instance, bioactivity discrepancies in carbazole derivatives may arise from aggregation-prone intermediates .

Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., lipophilicity vs. hydrogen-bonding capacity) .

Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O tracing) to probe metabolic pathways or degradation products .

Q. What advanced techniques are recommended for studying the reaction mechanism of this compound under oxidative conditions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • EPR Spectroscopy : Detect radical intermediates during autoxidation, as demonstrated in pyridazino-diquinoline synthesis .
  • In Situ Monitoring : Use HPLC-MS to track intermediate formation in real-time, particularly for multi-step reactions like Skraup cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.